molecular formula C10H12N2O B8426073 7-Cyclopropyl-2,3-dihydrofuro[2,3-c]pyridin-3-amine

7-Cyclopropyl-2,3-dihydrofuro[2,3-c]pyridin-3-amine

Cat. No. B8426073
M. Wt: 176.21 g/mol
InChI Key: SBKGWDAINNWUTE-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of 5,6-dihydrofuro[2,3-c]pyridazin-5-amine (A.2.3.4), 7-cyclopropylfuro[2,3-c]pyridin-3(2H)-one O-methyl oxime replacing furo[2,3-c]pyridazin-5(6H)-one O-methyl oxime;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclopropylfuro[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2OCC(N)C=2C=CN=1.CO[N:13]=[C:14]1[C:22]2[C:17](=[C:18]([CH:23]3[CH2:25][CH2:24]3)[N:19]=[CH:20][CH:21]=2)[O:16][CH2:15]1>>[CH:23]1([C:18]2[N:19]=[CH:20][CH:21]=[C:22]3[CH:14]([NH2:13])[CH2:15][O:16][C:17]=23)[CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC2=C1OCC2N
Step Two
Name
7-cyclopropylfuro[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C1COC2=C(N=CC=C21)C2CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C1(CC1)C=1N=CC=C2C1OCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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